
2-benzyl-5-oxocyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-5-oxocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C14H16O3. It belongs to a group of cyclic carboxylic acids and is characterized by a benzyl group attached to a cyclohexane ring with a ketone and carboxylic acid functional group
Applications De Recherche Scientifique
2-benzyl-5-oxocyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Enantioselective Fluorescent Recognition: Derivatives of this compound have been explored for their ability to act as enantioselective fluorescent sensors.
Plasticizer Identification and Analysis: Used in the analysis of new generation plasticizers in polymers to reduce toxic effects on human health.
Catalysis in Chemical Reactions: Employed as an efficient ligand for copper-catalyzed coupling reactions.
Photocarboxylation of Benzylic C–H Bonds: Utilized in organic synthesis and pharmaceutical manufacturing.
Hydrocarboxylation Catalyst: Used in the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-benzyl-5-oxocyclohexane-1-carboxylic acid can be synthesized through the reaction of benzyl chloride with 5-oxocyclohexanecarboxylic acid. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-benzyl-5-oxocyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of benzyl carboxylic acid or cyclohexane dicarboxylic acid.
Reduction: Formation of 2-benzyl-5-hydroxycyclohexanecarboxylic acid.
Substitution: Formation of substituted benzyl derivatives.
Mécanisme D'action
The mechanism of action of 2-benzyl-5-oxocyclohexane-1-carboxylic acid involves its interaction with various molecular targets and pathways. For example, in catalytic reactions, the compound may act as a ligand, coordinating with metal centers to facilitate the formation of new chemical bonds. In enantioselective recognition, the compound’s structure allows it to selectively bind to chiral molecules, enabling their detection and analysis.
Comparaison Avec Des Composés Similaires
2-benzyl-5-oxocyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
Ethyl 2-oxocyclohexanecarboxylate: Used as a ligand in copper-catalyzed coupling reactions.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Identified as a new generation plasticizer.
Benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate: Used in enantioselective synthesis in pharmaceutical research.
These compounds share structural similarities but differ in their specific applications and reactivity, highlighting the unique properties and versatility of this compound.
Propriétés
IUPAC Name |
2-benzyl-5-oxocyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-12-7-6-11(13(9-12)14(16)17)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYASTUWLRHTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC(C1CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
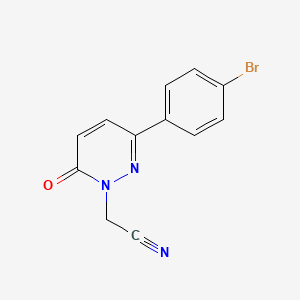
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2791755.png)
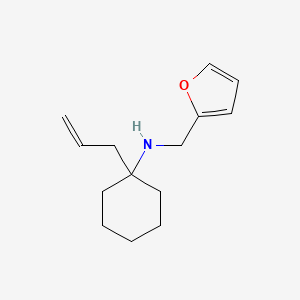
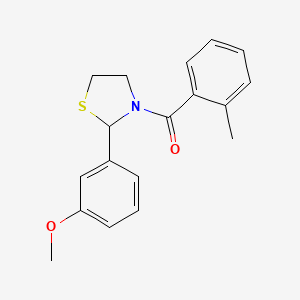

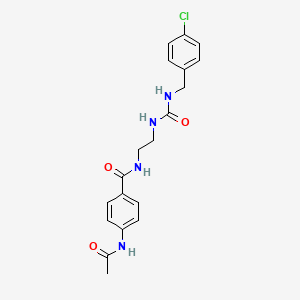
![5-Fluoro-2-[4-(thiophen-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B2791765.png)
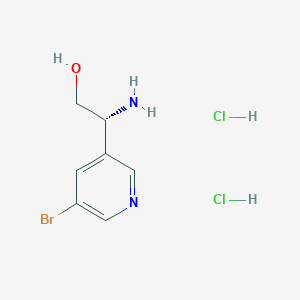
![(1R)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2791767.png)
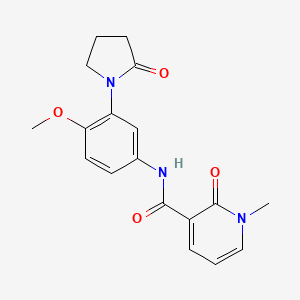

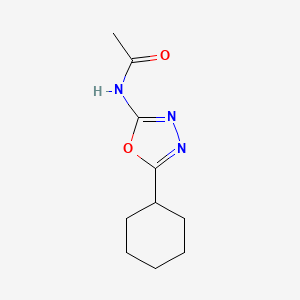
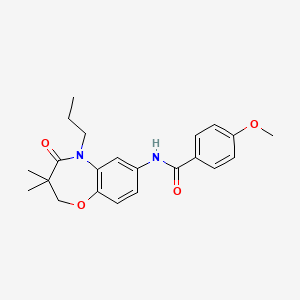
![(E)-N-[1-(2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2791774.png)
